molecular formula C23H21N5 B612158 3-[4-(Piperidin-1-Ylmethyl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile CAS No. 1200126-26-6

3-[4-(Piperidin-1-Ylmethyl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile

カタログ番号: B612158
CAS番号: 1200126-26-6
分子量: 367.45
InChIキー: PPYHOOZGDDPLKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[4-(Piperidin-1-Ylmethyl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C’]dipyridine-6-Carbonitrile” is an organic compound with a molecular formula of C23H21N5 . It has an average mass of 367.446 Da and a monoisotopic mass of 367.179688 Da . The compound belongs to the class of organic compounds known as phenylpiperidines .


Synthesis Analysis

The synthesis of this compound and similar structures has been discussed in various studies. For instance, the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds, which includes derivatives similar in structure to the compound, showing the potential for biological applications. Also, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound involves a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The π (C 1 –C 6)→π* (C 4 –C 5), π (C 2 –C 3)→π* (C 1 –C 6), and π (C 4 –C 5)→π* (C 2 –C 3) conjugative interactions in the phenyl ring lead to enormous stabilization energies within the system .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical and Chemical Properties Analysis

The compound is soluble in DMSO but not soluble in water. The exact mass of the compound is 367.1797. The storage condition is described as 0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

科学的研究の応用

  • Synthesis and Biological Activity : This compound is synthesized and characterized in various studies for its biological activities. For instance, Farid M Sroor (2019) discusses the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds, which includes derivatives similar in structure to the compound , showing the potential for biological applications (Sroor, 2019).

  • Crystal Structure and Molecular Docking Studies : Studies such as those by M. Venkateshan et al. (2019) involve crystal structure determination and molecular docking studies of pyridine derivatives. These studies are crucial in understanding the interaction of such compounds with biological targets (Venkateshan et al., 2019).

  • Antimicrobial and Anticancer Properties : Research by A. Abdelwahab and Salma Ashraf Hassan Fekry (2022) on similar compounds indicates potential antimicrobial and anticancer properties. The study synthesizes new chromene compounds and evaluates their pharmacological activities (Abdelwahab & Fekry, 2022).

  • Spectroscopic Properties and Quantum Mechanical Study : P. Devi et al. (2020) investigate the spectroscopic properties of a compound structurally similar to the one , which can provide insights into its chemical behavior and potential applications in material science (Devi et al., 2020).

  • Synthesis of Pyridine and Fused Pyridine Derivatives : S. A. Al-Issa (2012) reports on the synthesis of a series of pyridine and fused pyridine derivatives, which may include compounds similar to the one . This work contributes to the understanding of the synthetic routes and potential applications of such compounds (Al-Issa, 2012).

作用機序

The hyperconjugative donor–acceptor interactions π (C–C)→π* (C–C) within the aromatic ring involve mainly strong intramolecular charge transfer .

Safety and Hazards

The compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

将来の方向性

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Thus, more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name

12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5/c24-12-19-11-20-21-10-18(13-26-23(21)27-22(20)14-25-19)17-6-4-16(5-7-17)15-28-8-2-1-3-9-28/h4-7,10-11,13-14H,1-3,8-9,15H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYHOOZGDDPLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC5=C4C=C(N=C5)C#N)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of GNE-900?

A: GNE-900 is an ATP-competitive, selective inhibitor of CHK1. [, ] CHK1 is a serine/threonine kinase critical in the DNA damage response, particularly in the intra-S and G2-M cell cycle checkpoints. [] By inhibiting CHK1, GNE-900 prevents cell cycle arrest typically induced by DNA damage, leading to premature entry into mitosis with damaged DNA. [, ] This ultimately results in mitotic catastrophe and apoptotic cell death. []

Q2: What makes GNE-900 a promising candidate for cancer therapy, especially in combination with other chemotherapeutics?

A: Preclinical studies have shown that GNE-900 enhances the antitumor activity of certain DNA-damaging agents, such as gemcitabine. [, ] This synergistic effect is attributed to GNE-900's ability to abrogate the S- and G2-phase cell-cycle checkpoints induced by these agents, ultimately leading to increased DNA damage and cell death. [, ] Importantly, research suggests that GNE-900 demonstrates minimal single-agent activity and does not significantly increase gemcitabine's cytotoxicity in normal bone marrow cells. [] This selectivity towards cancer cells, along with its oral bioavailability, makes it a promising candidate for combination therapy. [, ]

Q3: Are there specific tumor types or genetic backgrounds where GNE-900 shows enhanced efficacy?

A: Research indicates that GNE-900 might be particularly effective in p53-mutant cells. [] Checkpoint abrogation by GNE-900 appears faster in these cells, potentially leading to accelerated cell death or premature mitotic entry. [] Further research explored the effectiveness of GNE-900 in combination with various chemotherapeutic agents across different tumor cell lines. [] Interestingly, the study revealed a preference for enhanced chemopotentiation depending on the tumor type. For instance, GNE-900 predominantly enhanced the activity of temozolomide in melanoma cell lines. []

Q4: What are the optimal scheduling strategies for GNE-900 administration in combination therapies?

A: In vivo studies highlight the importance of specific scheduling for optimal efficacy. [] The research demonstrated a "window of opportunity" for GNE-900 administration, achieving maximum potentiation of gemcitabine's antitumor activity when administered after a defined lag period following gemcitabine treatment. [] This optimized schedule allows for S-phase arrest and subsequent release by gemcitabine, followed by checkpoint abrogation by GNE-900. []

Q5: How does the structure of GNE-900 relate to its activity as a CHK1 inhibitor?

A: While specific structural details and SAR data for GNE-900 haven't been extensively detailed within these papers, research points to the importance of minimizing acetylcholine esterase (AChE) activity within this chemical series. [] Early lead compounds within the 1,7-diazacarbazole class, like GNE-783, showed potent AChE inhibition, making them unsuitable for development. [] Through analogue synthesis and in silico docking studies with AChE models, researchers identified GNE-900 and GNE-145 as selective CHK1 inhibitors with significantly reduced AChE activity. [] This highlights the importance of structural modifications in achieving desired selectivity and minimizing off-target effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。